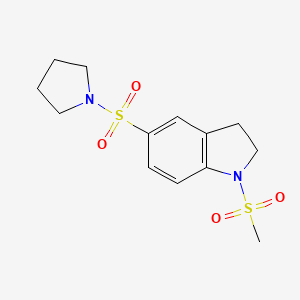![molecular formula C18H20ClN3O4 B4542688 N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide
描述
Synthesis Analysis
The synthesis of similar hydrazinecarboxamide derivatives typically involves the reaction of specific phenyl-trichloroacetamides with acetyl hydrazine under controlled conditions. One example involves the synthesis of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxamide, showcasing the methodology that could be applicable for the synthesis of the compound . The structures of these compounds are confirmed using techniques such as elemental analysis, 1H NMR, and IR spectroscopy (Yang Song-hai, 2000).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives, including those similar to N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide, often features nearly planar hydrazinecarboxamide units. These units may be inclined at significant angles relative to attached phenyl rings, contributing to the compound's potential for intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in related compounds (R. Kant, V. Gupta, Kamini Kapoor, C. Shripanavar, K. Banerjee, 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives engage in a variety of chemical reactions, indicating a rich chemistry that includes interactions with nucleophiles, potential for cyclization, and the formation of coordination compounds with metals. The reactivity profile is influenced by the structural arrangement and substituents, enabling the synthesis of complex molecules with specific properties (M. Ismail, F. S. Sayed, A. A. El-Khamry, Manzoor Ali, M. M. Mansour, 1989).
Physical Properties Analysis
The physical properties of hydrazinecarboxamide derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their potential applications. These properties can be characterized using techniques such as X-ray crystallography, thermal analysis, and solubility testing. For instance, the crystalline structure of similar compounds has been elucidated, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the stability and packing of molecules in the solid state (Y. Chan, A. S. M. Ali, M. Khairuddean, C. Quah, 2013).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide and similar compounds are central to their reactivity and interactions with other molecules. These properties include acidity/basicity, reactivity with various chemical reagents, and the ability to form stable complexes with metals. These aspects are crucial for the exploration of their potential applications in areas such as catalysis, materials science, and as ligands in coordination chemistry (A. Gulea, N. L. Mitkevich, Y. Chumakov, P. Petrenko, G. Balan, O. Burduniuc, V. Tsapkov, 2019).
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-4-6-13(19)10-14(11)20-18(24)22-21-17(23)9-12-5-7-15(25-2)16(8-12)26-3/h4-8,10H,9H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQIMPWOOFFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)


![(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)

![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![5-imino-6-(3-methylbenzylidene)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4542667.png)
![1-(2-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4542669.png)
![1-ethyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4542670.png)
